methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C16H17N3O5S2 and its molecular weight is 395.45. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The compound's intricate structure has been pivotal in the synthesis of heterocyclic compounds, offering a scaffold for the creation of diverse molecules. Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation, employing ethyl 2-methyl-2,3-butadienoate and N-tosylimines to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Yagodkina-Yakovenko et al. (2018) utilized methyl 2-(bromomethyl)thiophene-3-carboxylates in a reaction with substituted 2-hydroxybenzonitriles, leading to the formation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones, showcasing the compound's utility in generating novel heterocyclic systems (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).
Novel Chemical Reactions
Research into this compound has facilitated the discovery of novel chemical reactions. Clarke et al. (1984) embarked on a systematic study of thiopyranopyridines, leading to the synthesis of four isomeric enol esters with significant implications for pharmaceutical synthesis (Clarke, Goulding, & Scrowston, 1984). This underscores the compound's versatility in enabling the exploration of new chemical pathways.
Therapeutic Potential
The investigation of this compound extends to its potential therapeutic applications. Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives, highlighting antimicrobial activities against various pathogens, indicating the compound's potential as a basis for developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to targetEZH2 , a histone-lysine N-methyltransferase enzyme .
Mode of Action
Compounds with similar structures have been shown to inhibit ezh2 by creating steric hindrance
Biochemical Pathways
Ezh2, a potential target of this compound, is known to play a crucial role in histone methylation, which is a key process in gene expression
Result of Action
If this compound does indeed inhibit ezh2, it could potentially decrease global h3k27me3 levels in cells , affecting gene expression and potentially leading to various cellular effects.
Properties
IUPAC Name |
methyl 3-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c1-18-7-3-11-4-8-19(15(20)13(11)18)9-6-17-26(22,23)12-5-10-25-14(12)16(21)24-2/h3-5,7-8,10,17H,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNRLCCUTNSPCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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